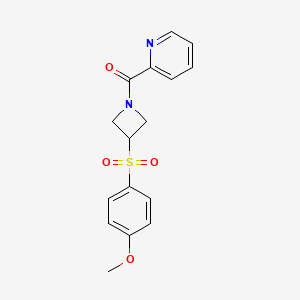
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiestrogenic Activity
- Researchers synthesized novel compounds with potential antiestrogenic activity, including derivatives similar to the compound . These compounds showed high binding affinity to estrogen receptors, indicating their potential in hormonal therapy or breast cancer research (Jones et al., 1979).
Azetidinones in Biologically Active Compounds
- A study focused on the synthesis of substituted azetidinones derived from apremilast, emphasizing the biological and pharmacological potential of such scaffolds. These compounds are important in medicinal chemistry due to their presence in several naturally occurring alkaloids (Jagannadham et al., 2019).
Conversion in Pharmaceutical Synthesis
- A process was developed for converting azetidinones derived from penicillin G into 3-hydroxycephems, highlighting the utility of such compounds in the synthesis of advanced pharmaceuticals (Tanaka et al., 1990).
Organotin(IV) Complexes with Medicinal Potential
- Organotin(IV) complexes of certain azetidinone derivatives have been synthesized and evaluated for antimicrobial activities. These compounds have shown potential as drugs with better antibacterial activities (Singh et al., 2016).
Novel Antimicrobial and Antitubercular Agents
- New pyrimidine-azetidinone analogues were synthesized and showed promising antimicrobial and antitubercular activities. This suggests the role of azetidinone derivatives in developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Chemicoenzymatic Synthesis of Monobactams
- The chemicoenzymatic synthesis of monobactams using azetidinone derivatives demonstrated their application in producing compounds with strong activity against gram-negative bacteria, indicating their importance in antibiotic research (Yamashita Haruo et al., 1988).
Antimicrobial Activity of Pyridin-4-yl)methanones
- A series of pyridin-4-yl)methanones, including structures related to the compound , were synthesized and showed good antimicrobial activity. This highlights the potential of such compounds in the development of new antimicrobial agents (Kumar et al., 2012).
Inhibitors of Carbonic Anhydrase
- Novel bromophenol derivatives, similar in structure to the compound , were synthesized and tested as inhibitors of carbonic anhydrase, an important enzyme in many physiological processes. These compounds showed strong inhibitory activity, suggesting their potential in therapeutic applications (Akbaba et al., 2013).
Mechanism of Action
Target of Action
Azetidinones have been reported to target transpeptidase enzymes, which are essential for bacterial cell-wall synthesis .
Mode of Action
Azetidinones are known to inhibit the function of their target enzymes, disrupting the synthesis of bacterial cell walls .
Biochemical Pathways
The inhibition of transpeptidase enzymes disrupts the synthesis of peptidoglycan, a critical component of bacterial cell walls . This disruption can lead to cell lysis and death in susceptible bacteria.
Result of Action
The inhibition of bacterial cell wall synthesis can lead to cell lysis and death, effectively combating bacterial infections .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-22-12-5-7-13(8-6-12)23(20,21)14-10-18(11-14)16(19)15-4-2-3-9-17-15/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYYEIBNXGASLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(3-chlorophenyl)-1-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2963573.png)
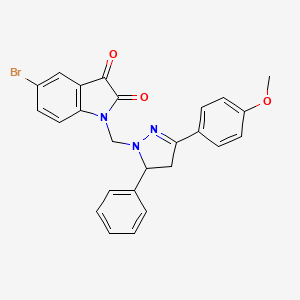
![N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide](/img/structure/B2963578.png)
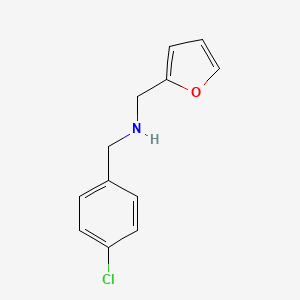
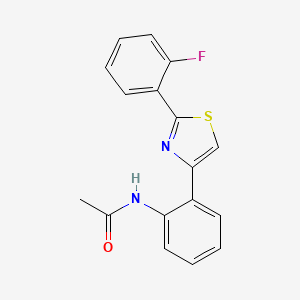
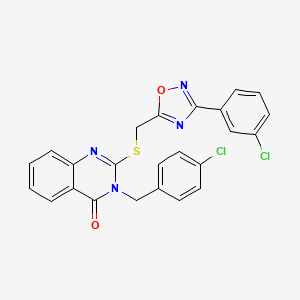
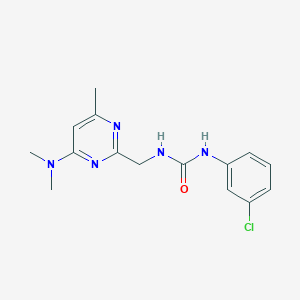
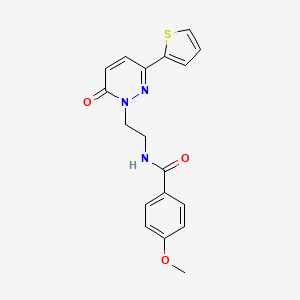
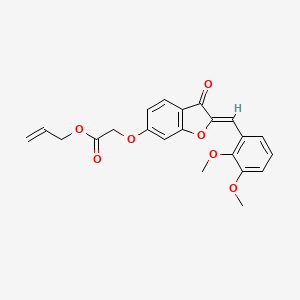
![3-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2963589.png)
![3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2963590.png)
![2-(4-chlorophenoxy)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2963591.png)
![Benzo[d]thiazol-2-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2963592.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2963594.png)
